Dibenzo(DE,YZ)hexacene
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Overview
Description
Dibenzo(DE,YZ)hexacene is a polycyclic aromatic hydrocarbon with the molecular formula C32H18. It is composed of multiple benzene rings fused together, forming a large, planar structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(DE,YZ)hexacene typically involves the cyclization of precursor molecules under specific conditions. One common method is the oxidative cyclodehydrogenation of suitable precursors using reagents such as iron(III) chloride (FeCl3) or molybdenum(V) chloride (MoCl5). These reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
While the industrial production of this compound is not as widespread as other polycyclic aromatic hydrocarbons, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Dibenzo(DE,YZ)hexacene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Partially hydrogenated derivatives
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
Dibenzo(DE,YZ)hexacene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Dibenzo(DE,YZ)hexacene exerts its effects is primarily related to its electronic structure. The compound’s planar, conjugated system allows for efficient charge transport and strong interactions with other molecules. In biological systems, it may interact with specific molecular targets, such as DNA or proteins, through π-π stacking interactions and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Pentacene: Another polycyclic aromatic hydrocarbon with similar electronic properties but fewer benzene rings.
Tetracene: A smaller polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
This compound stands out due to its larger size and more extensive conjugated system compared to similar compounds. This results in unique electronic properties, making it particularly suitable for applications in organic electronics and other advanced materials .
Properties
CAS No. |
313-71-3 |
---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
octacyclo[18.10.2.02,19.04,17.06,15.08,13.024,32.027,31]dotriaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24(32),25,27(31),28-hexadecaene |
InChI |
InChI=1S/C32H18/c1-2-6-22-14-24-16-26-18-30-28-10-4-8-20-12-11-19-7-3-9-27(31(19)32(20)28)29(30)17-25(26)15-23(24)13-21(22)5-1/h1-18H |
InChI Key |
YOWSJCHWPRVKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C6=CC=CC7=C6C8=C(C=CC=C8C5=CC4=CC3=CC2=C1)C=C7 |
Origin of Product |
United States |
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